molecular formula C23H24ClN5O3S B11490954 [2-chloro-5-(methylsulfanyl)phenyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone

[2-chloro-5-(methylsulfanyl)phenyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone

Cat. No.: B11490954
M. Wt: 486.0 g/mol
InChI Key: BSXLMQXWINUWPO-UHFFFAOYSA-N
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Description

1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzoyl group, a methylsulfanyl group, a pyrazolyl group, and a nitrophenyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chlorinated benzoyl intermediate, followed by the introduction of the methylsulfanyl group. The pyrazolyl and nitrophenyl groups are then added sequentially, with the final step involving the formation of the piperazine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific proteins .

Comparison with Similar Compounds

1-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24ClN5O3S

Molecular Weight

486.0 g/mol

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24ClN5O3S/c1-15-12-16(2)28(25-15)22-13-17(4-7-21(22)29(31)32)26-8-10-27(11-9-26)23(30)19-14-18(33-3)5-6-20(19)24/h4-7,12-14H,8-11H2,1-3H3

InChI Key

BSXLMQXWINUWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)SC)Cl)[N+](=O)[O-])C

Origin of Product

United States

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